3-(Ethoxymethyl)pyrrolidin-1-amine
Overview
Description
3-(Ethoxymethyl)pyrrolidin-1-amine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This can influence how the compound interacts with its target.
Biochemical Pathways
Without specific information on the compound’s biological activity, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological activities .
Biochemical Analysis
Biochemical Properties
3-(Ethoxymethyl)pyrrolidin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. For instance, pyrrolidine derivatives have been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, potentially affecting neurological functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling. Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, potentially influencing overall metabolic homeostasis. For example, pyrrolidine derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, pyrrolidine derivatives may be transported across cell membranes by organic cation transporters, influencing their bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pyrrolidine derivatives can localize to the mitochondria, where they may exert effects on mitochondrial function and energy metabolism .
Properties
IUPAC Name |
3-(ethoxymethyl)pyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-10-6-7-3-4-9(8)5-7/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQDNRBIKXPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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